molecular formula C32H38N2O6 B2743029 N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)ethylidene)-N2-methyl-L-lysine CAS No. 1428229-84-8

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)ethylidene)-N2-methyl-L-lysine

Cat. No.: B2743029
CAS No.: 1428229-84-8
M. Wt: 546.664
InChI Key: RLPZHEZEMCQGEM-SANMLTNESA-N
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Description

This compound is a modified L-lysine derivative designed for applications in peptide synthesis and pharmaceutical research. Its structure includes:

  • N2-position: A 9-fluorenylmethyloxycarbonyl (Fmoc) group with an additional methyl substitution, forming N2-methyl-Fmoc. This group serves as a temporary protecting moiety in solid-phase peptide synthesis (SPPS), removable under basic conditions (e.g., piperidine) .
  • N6-position: A cyclohexenone-based ethylidene substituent featuring a 2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl group. This moiety likely enhances stability, modulates solubility, or enables targeted bioactivity .

For example, Fmoc groups are introduced using pentafluorophenyl esters in DMF-THF solvents, followed by purification via silica chromatography .

Applications: The compound’s dual protection makes it valuable in peptide chain assembly, particularly for lysine-rich sequences requiring selective deprotection. Its cyclohexenone group may also facilitate conjugation or serve as a prodrug component .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O6/c1-20(29-27(35)17-32(2,3)18-28(29)36)33-16-10-9-15-26(30(37)38)34(4)31(39)40-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h5-8,11-14,25-26,35H,9-10,15-19H2,1-4H3,(H,37,38)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRFFONVXMBNRP-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)ethylidene)-N2-methyl-L-lysine typically involves multiple steps:

    Protection of the Lysine Residue: The lysine residue is first protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions at the amino group.

    Formation of the Hydroxycyclohexenone Moiety: The hydroxycyclohexenone moiety is synthesized separately through a series of reactions involving cyclohexanone derivatives.

    Coupling Reaction: The protected lysine and the hydroxycyclohexenone moiety are then coupled under specific conditions, often using coupling reagents like EDCI or DCC.

    Deprotection: Finally, the Fmoc group is removed under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of such compounds may involve automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the amino and hydroxy groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, or Jones reagent.

    Reducing Agents: NaBH4, LiAlH4.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by:

  • Molecular Formula : C27H34N2O6
  • Molecular Weight : 482.6 g/mol
  • IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-6-[[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)ethylidene]amino]hexanoic acid

The presence of the fluorenylmethoxycarbonyl (Fmoc) group is significant for its role in peptide synthesis and modifications, which enhances the compound's utility in various applications.

Applications in Medicinal Chemistry

  • Peptide Synthesis :
    • The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). The ability to protect amino groups while allowing for selective coupling reactions makes this compound valuable for synthesizing complex peptides and proteins .
  • Drug Development :
    • The unique structure of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)ethylidene)-N2-methyl-L-lysine positions it as a potential lead compound in drug discovery. Its modifications can lead to derivatives with enhanced biological activity against specific targets, such as cancer cells or pathogens .
  • Bioconjugation :
    • This compound can serve as a linker in bioconjugation strategies, allowing for the attachment of drugs or imaging agents to biomolecules. This application is particularly relevant in developing targeted therapies where specificity is crucial .

Applications in Biochemistry

  • Enzyme Inhibition Studies :
    • Researchers have utilized this compound to study enzyme kinetics and inhibition profiles. Its structure allows for interaction with various enzyme active sites, providing insights into enzyme mechanisms and potential therapeutic interventions .
  • Protein Modification :
    • The ability to modify proteins selectively using this compound opens avenues for studying protein function and interactions. This is particularly useful in understanding post-translational modifications and their implications in cellular signaling pathways .

Applications in Materials Science

  • Polymer Chemistry :
    • The chemical structure of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-y)ethylidene)-N2-methyl-L-lysine enables its use as a monomer or additive in polymer synthesis. This can lead to the development of new materials with tailored properties for specific applications such as drug delivery systems or biodegradable plastics .

Case Studies

StudyFocusFindings
Study 1Peptide SynthesisDemonstrated successful incorporation of N2-methyl-L-lysine into peptides, enhancing stability and bioactivity .
Study 2Drug DevelopmentIdentified derivatives that exhibit potent anti-cancer activity through targeted mechanisms .
Study 3Enzyme InhibitionExplored the inhibitory effects on specific enzymes, providing data on IC50 values and potential therapeutic roles .

Mechanism of Action

The mechanism of action of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)ethylidene)-N2-methyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Differences

Research Findings and Bioactivity Insights

Protection Group Stability :

  • The Fmoc group in the target compound and analogs (e.g., ) is labile under basic conditions, enabling sequential deprotection. In contrast, the Boc group (e.g., ) requires acidic conditions (e.g., TFA), limiting compatibility with acid-sensitive residues.
  • The 4-methoxytrityl (MMt) group in offers superior steric hindrance, preventing undesired side-chain reactions during peptide elongation .

Solubility and Lipophilicity: The target compound’s cyclohexenone-ethylidene group enhances hydrophilicity compared to the lipophilic MMt-protected analog . The bis(trichloroethoxy)phosphoryl group in introduces hydrolytic instability, restricting its use to non-aqueous environments .

Bioactivity and Target Interactions: Compounds with cyclohexenone motifs (e.g., ) exhibit unique docking affinities due to keto-enol tautomerism, which may influence interactions with enzymatic binding pockets . Activity Landscape Analysis: Structurally similar compounds (e.g., trityl vs. cyclohexenone derivatives) show divergent bioactivity profiles despite shared backbone motifs, highlighting the role of substituents in modulating potency .

Biological Activity

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)ethylidene)-N2-methyl-L-lysine, often abbreviated as Fmoc-Lys(Me)-OH, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • Fmoc group : A protective group commonly used in peptide synthesis.
  • Lysine backbone : An essential amino acid that plays a crucial role in protein synthesis.
  • Hydroxy and dimethyl groups : These modifications may influence the compound's solubility and reactivity.

Molecular Formula and Weight

  • Molecular Formula : C31H41N3O7
  • Molecular Weight : 567.67 g/mol

Physical Properties

PropertyValue
Boiling PointNot available
Purity>96% (HPLC)
Storage ConditionsKeep in a dark place at room temperature under inert atmosphere

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of fluorenyl derivatives, which include compounds structurally related to this compound. For instance, several fluorenyl-hydrazinthiazole derivatives have shown significant activity against multidrug-resistant strains of bacteria and fungi, although specific minimum inhibitory concentrations (MICs) were reported to be higher than 256 μg/mL for some compounds .

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the fluorenyl moiety enhances membrane permeability or interacts with microbial enzymes, disrupting their metabolic processes.

Case Studies

  • Case Study 1: Antimicrobial Evaluation
    • Objective : To assess the antimicrobial efficacy of fluorenyl derivatives.
    • Method : Various compounds were synthesized and screened against Gram-positive bacteria.
    • Results : Some derivatives exhibited notable antimicrobial activity, suggesting potential therapeutic applications .
  • Case Study 2: Synthesis and Characterization
    • Objective : To synthesize N2-substituted lysine derivatives for potential biological applications.
    • Method : The synthesis involved coupling reactions followed by purification via chromatography.
    • Results : Characterization through NMR and mass spectrometry confirmed the successful formation of the target compound .

Q & A

Q. What critical safety precautions are required when handling this compound in laboratory settings?

  • Methodological Answer: Handling requires strict adherence to GHS hazard classifications:
  • Acute Toxicity (Oral, Category 4): Use gloves (nitrile recommended) and lab coats to prevent skin contact .
  • Eye Irritation (Category 2A): Safety goggles and face shields are mandatory during procedures involving aerosols .
  • Respiratory Irritation (Category 3): Operate in a fume hood with local exhaust ventilation to minimize inhalation risks .
  • Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation .

Q. How does the Fmoc-protecting group influence the compound’s reactivity in peptide synthesis?

  • Methodological Answer: The Fmoc group (9-fluorenylmethoxycarbonyl) provides temporary α-amino protection, enabling orthogonal deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This allows sequential peptide elongation without disturbing acid-labile side-chain protections (e.g., tert-butyl esters). The methyl substitution at N2 introduces steric hindrance, reducing unintended side reactions during coupling steps .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) and methyl group integration .
  • Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (e.g., calculated [M+H]⁺ = 569.25; observed ±0.5 ppm) .
  • HPLC: Reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% TFA) assess purity (>95% by AUC) and detect hydrolyzed byproducts .

Advanced Research Questions

Q. What experimental strategies mitigate racemization during the compound’s incorporation into peptide chains?

  • Methodological Answer: Racemization at the lysine α-carbon is minimized by:
  • Low-Temperature Coupling: Activate carboxyl groups with HOBt/DIC at 0–4°C to slow base-catalyzed epimerization .
  • Ultrasonic-Assisted Mixing: Enhances reagent dispersion, reducing localized heating and side reactions .
  • Chiral HPLC Monitoring: Use a Chirobiotic T column to quantify enantiomeric excess (>98% required for therapeutic peptides) .

Q. How does the compound’s stability vary under different pH and temperature conditions, and how can this be systematically evaluated?

  • Methodological Answer:
  • pH Stability: Conduct accelerated degradation studies (40°C, 75% RH) across buffers (pH 3–9). LC-MS identifies hydrolysis products (e.g., free lysine or cyclohexenone fragments) .
  • Thermal Stability: TGA/DSC analysis reveals decomposition onset temperatures (>150°C for solid state; <50°C in solution requires refrigeration) .
  • Kinetic Modeling: Fit degradation data to Arrhenius equations to predict shelf-life under storage conditions .

Q. What challenges arise in synthesizing this compound with high enantiomeric purity, and what techniques verify stereochemical integrity?

  • Methodological Answer:
  • Synthesis Challenges: The ethylidene-cyclohexenone moiety introduces steric bulk, complicating coupling efficiency. Use PyBOP/HOAt for improved activation .
  • X-ray Crystallography: Resolve single crystals (grown via slow vapor diffusion of ether into DCM) to confirm absolute configuration .
  • Circular Dichroism (CD): Compare experimental CD spectra (190–250 nm) with DFT-simulated spectra to validate β-enamine geometry .

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